4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine
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Overview
Description
4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyrimidine moiety
Preparation Methods
The synthesis of 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions involving ethylation and cyclization.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the Morpholine Ring: The morpholine ring is formed via cyclization reactions.
Coupling Reactions: The final step involves coupling the pyrimidine, piperidine, and morpholine moieties under specific reaction conditions, often using catalysts and solvents to facilitate the process.
Chemical Reactions Analysis
4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Cyclization: The compound can undergo cyclization reactions to form different ring structures.
Scientific Research Applications
4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine include:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine moiety and are also studied for their enzyme inhibitory properties.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in medicinal chemistry for their pharmacological activities.
Morpholine Derivatives: These compounds are known for their applications in various chemical reactions and industrial processes.
Properties
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-2-13-11-17-15(18-12-13)23-14-3-5-19(6-4-14)16(21)20-7-9-22-10-8-20/h11-12,14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXKGGZPCAXLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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